Xanthine derivatives have been extensively studied for their role as adenosine receptor antagonists. Adenosine receptors are integral to various physiological processes, and their modulation is crucial for therapeutic interventions in a range of disorders. The compound "1-(3-Carboxypropyl)-3,7-dimethylxanthine" falls within this class of chemicals and has been the subject of research due to its potential applications in medicine and biochemistry.
The research into xanthine derivatives has revealed their potential applications across multiple fields. In the medical field, these compounds could be used as therapeutic agents due to their receptor antagonism, which may be beneficial in conditions where adenosine-mediated effects need to be modulated. For instance, they could be used to manage cardiovascular diseases, neurological disorders, and metabolic conditions where adenosine plays a role. Additionally, these derivatives have been suggested as useful tools for biochemical research. They can serve as receptor probes, aiding in the study of adenosine receptor function and distribution. Furthermore, their high potency and selectivity make them suitable candidates for the development of radioiodinated ligands, which can be used in imaging and diagnostic assays123.
This compound is derived from xanthine, a naturally occurring purine base found in various biological systems. It is often studied in relation to its metabolites, particularly in the context of Pentoxifylline, a drug used to improve blood flow in patients with peripheral vascular disease. The compound has been identified as an impurity or metabolite of Pentoxifylline and is categorized under pharmaceuticals and intermediates in organic synthesis.
The synthesis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine can be achieved through several methods. One common approach involves the alkylation of 3,7-dimethylxanthine with an appropriate carboxypropyl derivative. Here’s a detailed description of the synthesis process:
The reaction can be represented as follows:
The molecular structure of 1-(3-Carboxypropyl)-3,7-dimethylxanthine features a xanthine backbone with two methyl groups at positions 3 and 7 and a carboxypropyl group at position 1. The structural formula can be depicted as:
1-(3-Carboxypropyl)-3,7-dimethylxanthine participates in various chemical reactions typical of xanthines:
These reactions are significant for understanding its metabolism and potential therapeutic effects.
The mechanism of action for 1-(3-Carboxypropyl)-3,7-dimethylxanthine is closely related to its role as a metabolite of Pentoxifylline. It primarily acts by:
These actions contribute to its therapeutic efficacy in conditions like peripheral vascular disease.
The physical properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine include:
These properties are crucial for its handling in laboratory settings and pharmaceutical formulations.
1-(3-Carboxypropyl)-3,7-dimethylxanthine has several scientific applications:
The compound is systematically named as 4-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid according to IUPAC conventions [4]. This nomenclature precisely defines:
Its molecular formula is C₁₁H₁₄N₄O₄, with a molecular weight of 266.25 g/mol [1] [5]. Structural validation via capillary gas chromatography and LC-MS/MS confirms this formula, with the accurate mass recorded as 266.1015 g/mol [4] [8]. Canonical SMILES notation (CN1C(=O)N(CCCC(=O)O)C(=O)c2c1ncn2C
) and InChI key (InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)
) further specify atomic connectivity and stereochemistry [4].
Table 1: Molecular Identity Summary
Property | Value |
---|---|
IUPAC Name | 4-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid |
Molecular Formula | C₁₁H₁₄N₄O₄ |
Molecular Weight | 266.25 g/mol |
CAS Registry Number | 6493-07-8 |
Canonical SMILES | CN1C(=O)N(CCCC(=O)O)C(=O)c2c1ncn2C |
This compound belongs to the xanthine alkaloid class, characterized by a 3,7-dimethylxanthine (theobromine) backbone [4] [5]. Modifications to the purine core include:
The carboxypropyl side chain introduces a carboxylic acid moiety, making the compound amphoteric and facilitating ionic interactions in biological systems [10]. This structural feature is critical for its identification as Metabolite M5 of pentoxifylline [8] [10].
Table 2: Key Modifications in the Purine Core
Position | Modification | Chemical Consequence |
---|---|---|
N1 | 3-Carboxypropyl group | Introduces acidity and amphoteric nature |
N3 | Methyl group | Enhances lipophilicity |
N7 | Methyl group | Sterically shields purine ring |
C2/C6 | Oxo groups | Enables tautomerism and H-bonding |
Key physicochemical properties govern its bioavailability and analytical detection:
As the terminal oxidative metabolite of pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), this compound differs structurally in its N1 substituent:
Pharmacologically, this compound retains pentoxifylline’s hemorheological effects but exhibits distinct anti-inflammatory actions. Unlike pentoxifylline, it potently inhibits neutrophil superoxide production and degranulation but shows reduced TNF-α suppression [10]. Its structural polarity also alters pharmacokinetics, favoring renal excretion over hepatic recirculation [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7